Hoveyda-Grubbs Catalyst 1st Generation
Description
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Structure
2D Structure
Properties
IUPAC Name |
dichloro-[(2-propan-2-yloxyphenyl)methylidene]ruthenium;tricyclohexylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33P.C10H12O.2ClH.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-8(2)11-10-7-5-4-6-9(10)3;;;/h16-18H,1-15H2;3-8H,1-2H3;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKCJXPECJFQPQ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C=[Ru](Cl)Cl.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H45Cl2OPRu | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20449053 | |
| Record name | Hoveyda-Grubbs Catalyst 1st Generation | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
600.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203714-71-0 | |
| Record name | Hoveyda-Grubbs Catalyst 1st Generation | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichloro(2-isopropoxyphenylmethylene)(tricyclohexylphosphine)ruthenium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Historical and Foundational Context of Hoveyda Grubbs Catalyst 1st Generation
Evolution of Olefin Metathesis Catalysis
Olefin metathesis is a fundamental reaction that involves the redistribution of carbon-carbon double bonds. chemeurope.comsigmaaldrich.cn The development of this method, recognized with the 2005 Nobel Prize in Chemistry awarded to Yves Chauvin, Robert H. Grubbs, and Richard R. Schrock, has revolutionized synthetic chemistry. sigmaaldrich.cn
The journey of ruthenium in olefin metathesis began in the 1960s when ruthenium trichloride (B1173362) was observed to catalyze the reaction. wikipedia.org These initial systems, while highly active, were "ill-defined," meaning their exact catalytic species in solution were not well-characterized. wikipedia.org In the mid-1980s, further developments included the use of structurally-undefined polymeric Ru(II)-olefin complexes, which demonstrated the potential of ruthenium for this transformation, particularly in aqueous environments. nih.gov These early catalysts laid the groundwork for the development of more stable and predictable systems. nih.gov
A major breakthrough occurred with the introduction of well-defined, single-component catalysts that were easier to handle and offered greater substrate compatibility. sigmaaldrich.cn The first well-defined ruthenium catalyst was reported in 1992. wikipedia.org This was followed in 1995 by the advent of what is now known as the Grubbs Catalyst 1st Generation. wikipedia.org This catalyst, with the chemical name benzylidene-bis(tricyclohexylphosphine)dichlororuthenium, was synthesized in a one-pot reaction. chemeurope.comwikipedia.org A significant advantage of the first-generation Grubbs catalyst was its tolerance to a wide array of functional groups and solvents, as well as its relative stability in air, which simplified its handling. chemeurope.comwikipedia.org This robustness made it a widely adopted tool in synthetic organic chemistry for reactions like ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP). chemeurope.com
Inception and Development of Hoveyda-Grubbs Catalysts
The quest for catalysts with enhanced stability and efficiency led to modifications of the original Grubbs catalyst structure. colab.ws A key development was the introduction of a chelating group within the alkylidene ligand, a strategy that gave rise to the Hoveyda-Grubbs family of catalysts. colab.ws
The Hoveyda-Grubbs Catalyst 1st Generation, also known as HG1, is a ruthenium-based organometallic complex developed to be a more thermally stable version of the Grubbs 1st Generation catalyst. Its defining structural feature is the replacement of one of the two tricyclohexylphosphine (B42057) (PCy₃) ligands with a chelating ortho-isopropoxybenzylidene ether ligand. In this structure, the oxygen atom of the isopropoxy group coordinates to the ruthenium center, creating a five-membered chelate ring. colab.ws This intramolecular coordination significantly stabilizes the complex. researchgate.net The catalyst is a brown solid with good solubility in solvents like dichloromethane (B109758) and toluene (B28343). nih.gov
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Chemical Name | Dichloro(o-isopropoxyphenylmethylene)(tricyclohexylphosphine)ruthenium(II) americanelements.comsigmaaldrich.com |
| CAS Number | 203714-71-0 sigmaaldrich.com |
| Molecular Formula | C₂₈H₄₅Cl₂OPRu |
| Molar Mass | 600.61 g·mol⁻¹ sigmaaldrich.com |
| Appearance | Brown solid |
| Melting Point | 195–197 °C sigmaaldrich.com |
The structural modifications in the this compound conferred several advantages over its predecessor, the Grubbs 1st Generation catalyst.
Enhanced Thermal Stability: The most significant advantage is its increased thermal stability. The chelation of the isopropoxy group to the ruthenium center reduces the rate of phosphine (B1218219) ligand dissociation, a key step in catalyst decomposition. This allows reactions to be conducted at elevated temperatures (up to 60°C) without significant catalyst degradation, whereas the first-generation Grubbs catalyst degrades more rapidly under heat.
Improved Air Stability: The chelating ligand also contributes to greater stability in the presence of air and moisture, simplifying handling and reaction setup. colab.ws It can often be used with non-distilled solvents without a significant loss of activity.
Higher Efficiency: For many applications, the Hoveyda-Grubbs 1st Generation catalyst exhibits higher activity and requires lower catalyst loadings (e.g., 1-5 mol%) compared to the Grubbs 1st Generation catalyst, which might require 10–20 mol% for similar transformations.
Broader Substrate Scope: It has shown to be more effective for certain challenging substrates, such as those that are electron-deficient.
Table 2: Comparison of 1st Generation Catalysts
| Feature | Grubbs Catalyst 1st Generation (G1) | This compound (HG1) |
|---|---|---|
| Ligands | Two tricyclohexylphosphine (PCy₃) ligands | One PCy₃ and one chelating o-isopropoxybenzylidene ligand |
| Thermal Stability | Moderate; degrades faster at elevated temperatures | High; improved thermal stability due to chelation |
| Air/Moisture Tolerance | Relatively stable chemeurope.com | Highly stable colab.ws |
| Typical Catalyst Loading | Higher (e.g., 10-20 mol%) | Lower (e.g., 1-5 mol%) |
| Initiation | Dissociation of one PCy₃ ligand nih.govcaltech.edu | Dissociation of the chelating ether from Ru center colab.ws |
| Key Advantage | First well-defined, functional group tolerant catalyst sigmaaldrich.cnwikipedia.org | Enhanced stability and higher efficiency |
Synthetic Methodologies and Ligand Design for Hoveyda Grubbs Catalyst 1st Generation
Primary Synthetic Routes to the Precatalyst
The synthesis of the first-generation Hoveyda-Grubbs catalyst is marked by its accessibility and the use of well-defined precursors. One of the foundational synthetic strategies involves the reaction of the first-generation Grubbs catalyst (G-I) with 2-isopropoxystyrene. colab.ws In this process, the unstabilized benzylidene ligand of the Grubbs-I catalyst is exchanged for the chelating o-isopropoxyphenylmethylene ligand, yielding the more stable Hoveyda-Grubbs complex. colab.ws This reaction produces the target catalyst as dark green, air-stable crystals. colab.ws
Another prominent method begins with a ruthenium phosphine (B1218219) complex, such as dichloro(tricyclohexylphosphine)ruthenium(II), which is then subjected to a ligand exchange with 2-isopropoxybenzylidene. This approach builds the catalyst by introducing the characteristic chelating ligand onto a pre-formed ruthenium-phosphine core. More recent developments have focused on improving these routes for efficiency and scale, establishing protocols that allow for gram-scale synthesis from inexpensive and commercially available ruthenium starting materials, achieving good yields. researchgate.net
Synthetic Routes to Hoveyda-Grubbs Catalyst 1st Generation| Route | Key Reactants | Description | Reference |
|---|---|---|---|
| Ligand Exchange on Grubbs-I | Grubbs Catalyst 1st Generation (G-I), 2-Isopropoxystyrene | The benzylidene ligand on G-I is replaced by the chelating o-isopropoxyphenylmethylene ligand derived from 2-isopropoxystyrene. | colab.ws |
| Complexation and Ligand Exchange | Ruthenium Trichloride (B1173362) (RuCl3), Tricyclohexylphosphine (B42057) (PCy3), 2-Isopropoxybenzylidene | Involves the initial formation of a ruthenium-phosphine complex followed by ligand exchange to introduce the chelating benzylidene ligand. |
Design Principles of the Chelating Ligand Framework
The enhanced stability and distinct reactivity of the first-generation Hoveyda-Grubbs catalyst compared to its predecessor, the Grubbs catalyst, are direct consequences of its innovative ligand design. The structure incorporates a benzylidene ligand that has an ortho-isopropoxy group, enabling it to act as a chelating ligand. colab.ws This modification was a significant advance, creating a more robust and user-friendly catalyst. colab.ws
The Role of the o-Isopropoxyphenylmethylene Ligand
The defining feature of the Hoveyda-Grubbs catalyst is the o-isopropoxyphenylmethylene ligand. The oxygen atom of the isopropoxy group coordinates intramolecularly to the ruthenium center, forming a five-membered chelate ring. colab.ws This Ru-O coordination has several critical effects:
Enhanced Stability : The chelation significantly increases the catalyst's thermal stability. It reduces the rate of phosphine ligand dissociation, which is a common decomposition pathway for first-generation Grubbs catalysts. This allows for reactions at higher temperatures (up to 60°C) and easier handling and storage.
Controlled Initiation : The catalytic cycle is initiated by the dissociation of the chelating isopropoxy group from the ruthenium center. researchgate.netresearchgate.net The strength of this Ru-O bond can be tuned by modifying substituents on the styrene (B11656) fragment, which allows for control over the catalyst's initiation rate. nih.govnih.gov For instance, electron-withdrawing groups can weaken the Ru-O bond, facilitating lower-temperature metathesis. nih.gov This dissociative mechanism is the rate-limiting step for the catalyst's activation. researchgate.net
The "Boomerang" Effect : After the catalytic reaction is complete, the liberated 2-isopropoxystyrene can re-coordinate to the ruthenium center, a process known as the "release-return" or "boomerang" mechanism. researchgate.net This effect can contribute to catalyst longevity and recovery. researchgate.net
Influence of Ancillary Phosphine Ligands
Key influences of the phosphine ligand include:
Stabilization : The phosphine ligand stabilizes the 16-electron precatalyst complex. In the Hoveyda-Grubbs catalyst, the chelation from the isopropoxy group makes the phosphine less prone to dissociation compared to the Grubbs-I catalyst, where phosphine dissociation is the limiting step for initiation. researchgate.net
Ligand Design Principles and Roles| Ligand | Key Feature | Primary Role | Reference |
|---|---|---|---|
| o-Isopropoxyphenylmethylene | Chelating ortho-isopropoxy group | Enhances thermal stability; controls catalyst initiation via Ru-O bond dissociation. | colab.wsresearchgate.net |
| Tricyclohexylphosphine (PCy3) | Bulky, electron-donating phosphine | Stabilizes the complex; modulates electronic properties and steric environment of the Ru center. | nih.govscribd.com |
Strategies for Efficient and Scalable Catalyst Synthesis
The transition of the Hoveyda-Grubbs catalyst from a laboratory curiosity to a commercially significant tool has necessitated the development of efficient and scalable synthetic methods. Industrial production focuses on optimizing the foundational synthetic principles to maximize yield and cost-effectiveness. umicore.com Research has led to the creation of novel, highly efficient Hoveyda-Grubbs type catalysts that are stable and can be produced on an industrial scale. beilstein-journals.orgnih.gov These efforts often involve creating one-pot reaction protocols and using more accessible and less expensive starting materials, which is crucial for commercial-scale manufacturing and broad application in fields from pharmaceuticals to materials science. researchgate.netumicore.combeilstein-journals.org
Table of Compounds
Elucidation of Mechanistic Pathways in Hoveyda Grubbs Catalyst 1st Generation Catalysis
Catalyst Initiation Mechanisms
The initiation of the Hoveyda-Grubbs first-generation catalyst, a critical step that generates the active 14-electron species, can proceed through multiple pathways. The preferred mechanism is influenced by the steric and electronic properties of both the catalyst and the olefin substrate. researchgate.netresearchgate.net
For the first-generation Hoveyda-Grubbs catalyst, the widely accepted initiation mechanism involves a dissociative pathway. uj.ac.zaufpi.br This process begins with the dissociation of the phosphine (B1218219) ligand (tricyclohexylphosphine, PCy₃) from the ruthenium center. uj.ac.za This initial step is often the rate-determining step of the entire catalytic cycle. researchgate.net The departure of the bulky and electron-donating phosphine ligand creates a more sterically accessible and electrophilic 14-electron intermediate. researchgate.net This intermediate is then free to coordinate with an incoming olefin substrate, thereby entering the catalytic cycle. uj.ac.za This dissociative mechanism is particularly favored when sterically demanding olefins are used. researchgate.netnih.govacs.org The process can be summarized as follows:
Pre-catalyst: The stable 16-electron Hoveyda-Grubbs catalyst.
Dissociation: Reversible dissociation of the PCy₃ ligand to form a 14-electron intermediate.
Olefin Coordination: The incoming olefin coordinates to the 14-electron intermediate.
The stability of the initial complex is enhanced by the chelating isopropoxybenzylidene ligand, which reduces the rate of phosphine dissociation compared to the first-generation Grubbs catalyst.
An alternative to the dissociative pathway is the associative, or more accurately, an interchange mechanism. researchgate.netresearchgate.net In this pathway, the incoming olefin substrate coordinates to the ruthenium center before the phosphine ligand dissociates. researchgate.netresearchgate.net This forms a transient, higher-coordinate ruthenium species. The subsequent dissociation of the phosphine ligand is then facilitated by the presence of the coordinated olefin.
Kinetic studies have shown that for less sterically bulky olefins, such as butyl vinyl ether and 1-hexene, both the dissociative and a mechanism with associative character (termed interchange, Iₐ) are significant. researchgate.netnih.govacs.org The interchange mechanism, where olefin association and ligand dissociation are concerted, often dominates at high olefin concentrations, leading to very rapid catalyst activation. nih.govacs.org Density functional theory (DFT) calculations have also supported the possibility of an interchange mechanism, particularly for smaller olefins, where the energy barrier for this pathway can be lower than that of the purely dissociative route. researchgate.netresearchgate.net
Several factors can influence the rate of catalyst initiation and determine whether the dissociative or associative/interchange pathway is favored:
Steric Hindrance of the Olefin: As mentioned, sterically demanding olefins, like diethyl diallyl malonate (DEDAM) and styrene (B11656), strongly favor the dissociative pathway. researchgate.netnih.govacs.org Less bulky olefins can proceed through both pathways. nih.govacs.org
Electronic Properties of the Benzylidene Ligand: The electronic nature of the substituents on the isopropoxybenzylidene ligand has a significant impact on the initiation rate. Electron-withdrawing groups (e.g., -NO₂) on the benzylidene ring weaken the Ru-O bond, accelerating the dissociation of the chelating ligand and thus increasing the initiation rate. researchgate.netnih.govacs.org Conversely, electron-donating groups (e.g., -NEt₂) strengthen the Ru-O bond, leading to slower initiation. researchgate.netnih.govacs.org Studies have shown that a catalyst with a nitro group can initiate almost 100 times faster than one with a diethylamino group. researchgate.netnih.govacs.org
Chelating Ligand Structure: The nature of the chelating group itself is a primary determinant. The bidentate benzylidene ether ligand in the Hoveyda-Grubbs catalyst provides greater thermal stability and a different initiation profile compared to the two separate phosphine ligands in the original Grubbs catalyst. ufpi.br
| Factor | Influence on Initiation Rate | Preferred Pathway |
| Olefin Sterics | Larger olefins can decrease the overall rate if association is required. | Bulky olefins favor the dissociative pathway. researchgate.netnih.govacs.org |
| Ligand Electronics | Electron-withdrawing groups on the benzylidene ring increase the rate. researchgate.netnih.govacs.org | Influences the lability of the chelating ligand, impacting the overall speed of either pathway. |
| Solvent | Non-polar solvents like toluene (B28343) or dichloromethane (B109758) are often used to enhance solubility. | Can influence ligand dissociation and association equilibria. |
| Temperature | Higher temperatures generally increase the rate of initiation. researchgate.net | Can provide the necessary energy to overcome the activation barrier for ligand dissociation. |
The Catalytic Cycle: Formation and Cleavage of Ruthenacyclobutane Intermediates
Once the active 14-electron catalytic species is generated, it enters the main catalytic cycle, which is characterized by the formation and cleavage of a ruthenacyclobutane intermediate. researchgate.net This cycle is the core of the olefin metathesis reaction.
The generally accepted Chauvin mechanism outlines the following key steps:
[2+2] Cycloaddition: The active ruthenium-carbene complex reacts with the incoming olefin substrate in a [2+2] cycloaddition reaction. This step forms a highly strained, four-membered ring intermediate called a ruthenacyclobutane.
[2+2] Cycloreversion (Productive): The ruthenacyclobutane intermediate can then undergo a retro [2+2] cycloaddition, or cycloreversion. In a productive step, the ring cleaves in a way that releases a new olefin product, different from the starting material, and forms a new ruthenium-carbene complex.
[2+2] Cycloreversion (Non-productive): Alternatively, the cycloreversion can be non-productive, meaning it simply reverses the initial cycloaddition step, releasing the original olefin and regenerating the previous ruthenium-carbene species.
Propagation: The newly formed ruthenium-carbene complex can then react with another molecule of the olefin substrate (or a different olefin in the case of cross-metathesis), continuing the catalytic cycle.
Termination: The cycle can be terminated through various decomposition pathways, leading to inactive ruthenium species.
This sequence of cycloadditions and cycloreversions allows for the scrambling and reformation of carbon-carbon double bonds, which is the hallmark of olefin metathesis.
Thermodynamic and Kinetic Profiling of Key Steps
The efficiency and outcome of the metathesis reaction are governed by the thermodynamics and kinetics of each step in the catalytic cycle.
Initiation Kinetics: As discussed, the initiation is often the rate-limiting step. researchgate.net For the dissociative pathway, the activation energy required is typically in the range of 75 to 110 kJ/mol. researchgate.netresearchgate.net Kinetic studies have precisely modeled the dependence of the observed rate constant (k_obs) on olefin concentration, confirming the dual-pathway nature of the initiation for certain substrates. nih.govacs.org The activation entropy (ΔS‡) for the associative/interchange pathway has been found to be significantly negative (-113 to -167 J·K⁻¹·mol⁻¹), which is consistent with a more ordered transition state involving the association of the olefin. researchgate.netnih.govacs.org
Ligand Effects on Thermodynamics: The electronic properties of the ligands influence the thermodynamics of the cycle. Electron-withdrawing substituents on the benzylidene ligand not only accelerate initiation but also affect the electrophilicity and stability of the intermediate ruthenium-carbene species. nih.govacs.orgnih.gov A linear correlation has been observed between the electrophilicity of the catalyst and the energy barrier for the dissociative initiation step. nih.gov
| Step | Key Thermodynamic/Kinetic Aspect | Influencing Factors |
| Phosphine Dissociation | High activation energy, often rate-determining. researchgate.netresearchgate.net | Phosphine basicity, steric bulk, solvent. |
| Olefin Association | Can be competitive with phosphine dissociation. | Olefin concentration, olefin sterics and electronics. nih.govacs.org |
| Ruthenacyclobutane Formation | Often the rate-determining step post-initiation. acs.org | Olefin structure, electronic properties of the ruthenium center. |
| Ruthenacyclobutane Cleavage | Determines product distribution and regeneration of the active catalyst. | Substituent pattern on the ruthenacyclobutane ring. |
Dynamics of Ligand Dissociation and Association
The dynamics of ligand exchange are central to the catalyst's function. The reversible dissociation of the isopropoxybenzylidene ligand's ether oxygen is a key feature of the Hoveyda-Grubbs catalyst. researchgate.net
Phosphine Re-association: In the dissociative pathway, the ejected PCy₃ ligand is present in the reaction mixture. Re-association of this phosphine with the active 14-electron species is a competing, non-productive reaction that can inhibit catalysis by reducing the concentration of the active species. uj.ac.za
The interplay between ligand dissociation to activate the catalyst and the potential for re-association that can inhibit it is a defining characteristic of the Hoveyda-Grubbs first-generation catalyst's mechanism.
Synthetic Applications of Hoveyda Grubbs Catalyst 1st Generation in Organic Chemistry
Ring-Closing Metathesis (RCM)
Ring-Closing Metathesis (RCM) is a powerful synthetic tool that utilizes intramolecular olefin metathesis to form cyclic compounds. organic-chemistry.org The Hoveyda-Grubbs Catalyst 1st Generation has proven to be particularly adept at facilitating these transformations.
Macrocyclization Reactions
Macrocycles, cyclic molecules containing large rings (typically 12 or more atoms), are of significant interest in medicinal chemistry and materials science. univ-amu.fr The synthesis of these structures is often challenging due to unfavorable entropic factors. However, RCM catalyzed by the Hoveyda-Grubbs 1st Generation catalyst has emerged as a valuable method for constructing macrocyclic frameworks. univ-amu.frdrughunter.com
For instance, this catalyst was employed in an early-generation synthesis of the hepatitis C virus (HCV) protease inhibitor, simeprevir. drughunter.com Although later replaced by a more advanced catalyst in the process route, its initial application highlighted the potential of RCM in complex drug development. drughunter.com The reaction proceeds by intramolecular metathesis of a diene precursor, leading to the formation of the desired macrocyclic ring and the release of a small volatile olefin, such as ethylene (B1197577), which drives the reaction to completion. organic-chemistry.org The stability and functional group tolerance of the Hoveyda-Grubbs 1st Generation catalyst make it suitable for use with complex substrates often encountered in the synthesis of biologically active macrocycles. univ-amu.fr
Synthesis of Heterocyclic Compounds
Heterocyclic compounds, which contain rings with at least one non-carbon atom, are ubiquitous in pharmaceuticals, agrochemicals, and natural products. The this compound has been effectively utilized in the RCM-based synthesis of a wide array of heterocyclic systems. univ-amu.fr
A notable application is the synthesis of nitrogen-containing heterocycles. For example, the RCM of diallylamines using this catalyst can produce pyrrolines, which can then be further transformed. organic-chemistry.org The catalyst's tolerance to various functional groups allows for the presence of substituents on the diene precursor, leading to the formation of functionalized heterocyclic products. The reaction conditions for RCM, including solvent choice and temperature, can influence the efficiency and stereoselectivity of the cyclization. univ-amu.fr Nonpolar solvents like toluene (B28343) and dichloromethane (B109758) are often preferred for these reactions. univ-amu.fr
Cross-Metathesis (CM)
Cross-Metathesis (CM) is an intermolecular reaction between two different olefins, resulting in the exchange of their alkylidene fragments. organic-chemistry.org This reaction is a powerful tool for the formation of new carbon-carbon double bonds and has been significantly advanced by the development of catalysts like the Hoveyda-Grubbs 1st Generation.
Reactivity with Sterically Hindered and Electron-Deficient Olefins
One of the key advantages of the Hoveyda-Grubbs catalysts is their enhanced reactivity towards a broader range of substrates compared to earlier catalysts. libretexts.org While the first-generation Grubbs catalyst often struggled with sterically demanding or electron-poor olefins, the Hoveyda-Grubbs 1st Generation catalyst, with its chelating ligand, exhibits improved performance in these challenging CM reactions. libretexts.orgcalstate.edu This has expanded the utility of CM to include the synthesis of more complex and highly substituted olefins. uwindsor.ca The catalyst's ability to react with electron-deficient olefins, such as acrylates, is particularly noteworthy, although it may be less effective than second-generation catalysts in some cases. uwindsor.ca
Regio- and Stereoselective Control in CM
Achieving high regio- and stereoselectivity is a critical aspect of modern organic synthesis. In CM reactions, the Hoveyda-Grubbs 1st Generation catalyst has demonstrated the ability to influence the outcome of the reaction. The regioselectivity of CM is often governed by the relative reactivity of the olefin partners. researchgate.net For instance, the cross-metathesis of a terminal olefin with an internal olefin can be controlled to favor the formation of a specific product.
Furthermore, the stereoselectivity of the newly formed double bond (E/Z isomerism) can be influenced by the catalyst and the reaction conditions. While achieving high stereoselectivity can be challenging, the development of modified Hoveyda-Grubbs type catalysts has shown promise in controlling the E/Z ratio of the products. nih.gov
Ring-Opening Metathesis Polymerization (ROMP)
Ring-Opening Metathesis Polymerization (ROMP) is a chain-growth polymerization process that utilizes cyclic olefins as monomers. wikipedia.org The driving force for this reaction is the relief of ring strain in the monomer. wikipedia.org The Hoveyda-Grubbs 1st Generation catalyst, like other Grubbs-type catalysts, is an effective initiator for ROMP. acs.orgresearchgate.net
The catalyst initiates the polymerization by reacting with the cyclic olefin to form a metallacyclobutane intermediate, which then undergoes ring-opening to generate a linear polymer chain with a terminal metal-alkylidene complex. wikipedia.org This new alkylidene can then react with another monomer molecule, propagating the polymerization in a living manner. This "living" nature of the polymerization, when controlled, allows for the synthesis of polymers with well-defined molecular weights and low polydispersity, as well as the creation of block copolymers through the sequential addition of different monomers. harvard.edu While second-generation catalysts are often favored for their higher activity, the first-generation Hoveyda-Grubbs catalyst remains a useful tool for ROMP, particularly in applications where its specific reactivity profile is advantageous. acs.orgchemrxiv.org
Polymerization of Strained Cyclic Monomers
Ring-Opening Metathesis Polymerization (ROMP) is a chain-growth polymerization process that transforms cyclic olefins into polymers and is a primary application for the this compound. mdpi.com20.210.105 The reaction is driven by the relief of ring strain in monomers like norbornene and its derivatives, as well as cyclooctene (B146475) and cyclobutene (B1205218). beilstein-journals.orgnih.govrsc.org The catalyst's tolerance to a variety of functional groups allows for the polymerization of monomers bearing diverse substituents. researchgate.netmdpi.com
The first-generation Hoveyda-Grubbs catalyst demonstrates significant activity in the ROMP of these strained systems. For instance, in the presence of first-generation Grubbs-type catalysts, cyclobutene derivatives undergo polymerization more readily than norbornene derivatives under specific conditions, allowing for selective polymerization. beilstein-journals.org The polymerization of various norbornene derivatives containing oxygen moieties has also been successfully achieved using the first-generation Grubbs catalyst, a close structural analog of the Hoveyda-Grubbs 1st Generation catalyst. researchgate.net
Table 1: Examples of ROMP with First-Generation Grubbs-Type Catalysts This table presents data for the closely related Grubbs 1st Generation catalyst, which informs the expected reactivity of the Hoveyda-Grubbs 1st Generation catalyst.
| Monomer | Catalyst | Resulting Polymer | Key Finding | Reference |
|---|---|---|---|---|
| Norbornene (NBE) & Cyclopentene (CP) | Grubbs 1st Gen | Statistical Copolymer | Successful copolymerization with reactivity ratios determined. mdpi.comnih.govresearchgate.net | mdpi.com, researchgate.net, nih.gov |
| Oxygen-Containing Norbornene Derivatives | Grubbs 1st Gen | High-Molecular-Weight Polymers | Catalyst effectively polymerizes monomers with ether functionalities. researchgate.net | researchgate.net |
| Cyclobutene vs. Norbornene | Grubbs 1st Gen | Polycyclobutene | Selective polymerization of cyclobutene occurs at 0°C in THF, while norbornene remains intact. beilstein-journals.org | beilstein-journals.org |
| cis-Cyclooctene (COE) | Grubbs 1st Gen | Poly(octenamer) | A foundational monomer for producing various polyalkenamers. rsc.org | rsc.org |
Living Polymerization Characteristics
Living polymerization is a form of chain-growth polymerization where chain termination and transfer are effectively absent. wikipedia.org This allows for the synthesis of polymers with predictable molecular weights, low polydispersity indices (PDI), and the ability to form block copolymers. 20.210.105wikipedia.org A key characteristic for a living process is a rate of initiation that is much faster than the rate of chain propagation, ensuring all polymer chains grow at a similar rate. wikipedia.orgwarwick.ac.uk
While achieving true living polymerization can be challenging with certain catalysts due to varying initiation and propagation rates, the ROMP mechanism is fundamentally capable of proceeding in a living fashion. unifr.chrsc.org For ruthenium-based catalysts, including the Hoveyda-Grubbs family, methods have been developed to induce living characteristics. One such strategy involves the use of a reversible chain-transfer agent (CTA). nih.govbohrium.com This approach facilitates a degenerative chain-transfer process, allowing for the production of polymers with the hallmarks of a living polymerization—such as good molecular weight control and narrow molecular weight distributions—while using only catalytic amounts of the ruthenium complex. nih.gov This method is more economical and reduces the concentration of residual ruthenium in the final polymer, which is particularly important for biomedical applications. nih.govbohrium.com
Enyne Metathesis Transformations
Enyne metathesis is a powerful transformation that involves the reaction between an alkene and an alkyne, catalyzed by a metal carbene, to form a conjugated butadiene. wikipedia.org This reaction can be performed intramolecularly, leading to ring-closing enyne metathesis (RCEYM), or intermolecularly. wikipedia.org The driving force is typically the formation of a thermodynamically stable conjugated diene system. wikipedia.org
The this compound and its structural precursor, the Grubbs 1st Generation catalyst, are effective in promoting these transformations. For example, the Grubbs first-generation catalyst has been successfully employed in enyne ring-closing metathesis to afford pyrrolidine (B122466) derivatives, which are key intermediates in the synthesis of natural products like (+)-anthramycin. nih.gov In some cases, the reaction is accelerated by the presence of ethylene, which first converts the alkyne into a diene before the subsequent ring-closing event with the tethered alkene. wikipedia.org
Table 2: Examples of Enyne Metathesis with First-Generation Grubbs-Type Catalysts
| Reaction Type | Substrate Type | Catalyst | Product | Application/Finding | Reference |
|---|---|---|---|---|---|
| Ring-Closing Enyne Metathesis (RCEYM) | Enynes with Nitrogen Linkers | Grubbs 1st Gen | Pyrrolidine Derivatives | Synthesis of (+)-anthramycin intermediate. nih.gov | nih.gov |
| Ring-Closing Enyne Metathesis (RCEYM) | Dienyne Precursors | Grubbs 1st Gen | Bicyclic Dienes | Synthesis of Manzamine A and E intermediates. nih.gov | nih.gov |
| General Enyne Metathesis | Terminal Alkyne and Alkene | Hoveyda-Grubbs Catalyst | 1,3-Butadiene | General transformation accelerated by ethylene. wikipedia.org | wikipedia.org |
Acyclic Diene Metathesis Polymerization (ADMET)
Acyclic Diene Metathesis (ADMET) is a step-growth condensation polymerization that converts α,ω-dienes into linear unsaturated polymers with the concurrent release of a small volatile molecule, typically ethylene. rsc.orgwikipedia.org This methodology is distinguished from ROMP by its step-growth mechanism and its use of non-cyclic dienes. wikipedia.org The high functional group tolerance of ruthenium catalysts makes ADMET a versatile tool for synthesizing a wide array of polymers from functionalized monomers. wikipedia.orgmdpi.com
The this compound (HG1) has been evaluated for ADMET polymerization alongside other common ruthenium catalysts. In a comparative study, HG1 was used to polymerize various biphenyl-based α,ω-dienes. Its performance, in terms of the resulting polymer's molar mass, was found to be dependent on the specific monomer structure, highlighting the importance of catalyst selection for achieving desired polymer properties. rsc.org
Table 3: Comparative ADMET Polymerization of Biphenyl Monomers Data adapted from a study comparing various Grubbs and Hoveyda-Grubbs catalysts. rsc.org
| Monomer | Catalyst | Resulting Polymer | Molar Mass (Mn) [g/mol] | Reference |
|---|---|---|---|---|
| Biphenyl with Divinyl Ether Groups | Hoveyda-Grubbs 1st Gen (HG1) | P2 | 5,000 | rsc.org |
| Biphenyl with Divinyl Ether Groups | Grubbs 1st Gen (G1) | P2 | 11,000 | rsc.org |
| Biphenyl with Diallyl Ether Groups | Hoveyda-Grubbs 1st Gen (HG1) | P3 | 14,000 | rsc.org |
| Biphenyl with Diallyl Ether Groups | Grubbs 1st Gen (G1) | P3 | 9,000 | rsc.org |
Advancements in Heterofunctional Metathesis
Heterofunctional metathesis extends the principles of olefin metathesis to reactions involving different types of double bonds, such as the cross-metathesis between an alkene (C=C) and a diazene (B1210634) (N=N). This advanced application opens new pathways for the synthesis of molecules containing imine (C=N) functionalities.
Recent computational studies have explored the feasibility of using standard ruthenium-based metathesis catalysts for the heterofunctional cross-metathesis of alkenes and diazenes. acs.org These investigations predicted that among several common Grubbs-type catalysts, the This compound would be particularly effective for this transformation. acs.org The study indicated that this catalyst exhibits the lowest energy barrier for the rate-limiting steps of the entire catalytic cycle when reacting with substrates like 1,2-diphenyldiazene. acs.org The proposed mechanism is analogous to olefin metathesis, involving the formation of a diazametallacyclobutane intermediate. acs.org This research highlights the potential of the Hoveyda-Grubbs 1st Generation catalyst to be efficiently used in novel heterofunctional metathesis reactions, expanding its synthetic utility beyond traditional C=C bond reorganization. acs.org
Advanced Methodologies and Strategies Utilizing Hoveyda Grubbs Catalyst 1st Generation
Immobilization and Heterogenization Techniques for Catalyst Recovery
The recovery and reuse of the ruthenium-based catalyst are critical for both economic and environmental reasons, especially in pharmaceutical applications where stringent limits on metal contamination in the final product are enforced. nih.govillinois.edu Heterogenization, the process of anchoring a homogeneous catalyst onto an insoluble support, is a primary strategy to facilitate easy separation and recycling. mdpi.com
Immobilizing the Hoveyda-Grubbs Catalyst 1st Generation onto solid supports offers a straightforward path to creating a recoverable and reusable catalytic system. nih.gov The choice of support material is crucial, as its properties can influence catalyst loading, stability, and activity.
Silica-Based Supports: Mesoporous silica (B1680970) materials, such as MCM-41 and SBA-15, have been successfully used to immobilize Hoveyda-Grubbs type catalysts. nih.govacs.org One simple and effective method involves the direct interaction or physisorption of the catalyst onto the silica surface without the need for complex chemical linkers. nih.govrsc.org This is often achieved by stirring the catalyst with the silica support in a suitable solvent like toluene (B28343). nih.govthieme-connect.com The interaction is believed to occur via hydrogen bonding between the catalyst and the silanol (B1196071) groups on the silica surface. rsc.org These heterogenized catalysts have demonstrated high activity and selectivity in various metathesis reactions, including Ring-Closing Metathesis (RCM), Ring-Opening Metathesis Polymerization (ROMP), and cross-metathesis. nih.govthieme-connect.com
A key advantage is the potential for catalyst reuse with minimal loss of activity and low ruthenium leaching, which is dependent on the solvent and substrate polarity. nih.govthieme-connect.com For instance, in the RCM of 1,7-octadiene (B165261) in cyclohexane, ruthenium leaching was as low as 0.04% of the initial catalyst content. nih.gov Another approach involves creating organic-inorganic hybrid silica materials through the sol-gel cogelification of a silylated Hoveyda-type catalyst with tetraethoxysilane (TEOS), resulting in a recyclable supported catalyst. mdpi.com
Metal-Organic Frameworks (MOFs): MOFs are highly porous crystalline materials that can serve as hosts for catalyst molecules. acs.org Their large internal surface area and tunable pore sizes make them attractive supports. However, the relatively large size of the Hoveyda-Grubbs catalyst means that only MOFs with sufficiently large pores and windows, such as those from the MIL-101 family, can accommodate them. acs.org The immobilization can be achieved by simple absorption of the catalyst into the MOF's pores from a solution. acs.org Research has shown that treating the MOF, such as (Al)MIL-101-NH2, with HCl can be critical for achieving high catalytic activity. acs.org This strategy of encapsulating the catalyst within the MOF's cavities can enhance performance by preventing bimolecular decomposition pathways that lead to inactive Ru-hydride species. mdpi.com
Table 1: Performance of Immobilized 1st Generation Hoveyda-Grubbs Type Catalysts This table is interactive. Click on headers to sort.
| Support Material | Immobilization Method | Reaction Type | Substrate | Key Finding | Reference |
|---|---|---|---|---|---|
| MCM-41 | Direct Interaction | RCM | 1,7-octadiene | High activity and selectivity; low Ru leaching (0.04% in cyclohexane). | nih.gov |
| SBA-15 | Direct Interaction | RCM | Diethyl diallylmalonate | High activity and 100% selectivity. | nih.gov |
| Silica Powder | Direct Interaction | ROMP | Cyclooctene (B146475) | 95% yield; catalyst is storable and reusable. | thieme-connect.com |
| (Al)MIL-101-NH₂ | Sorption | RCM | Not Specified | HCl treatment of MOF is critical for high activity; TONs up to 8900. | acs.org |
| Yolk-Shell Silica | Encapsulation (Ammonium-tagged catalyst) | RCM | Diethyl diallylmalonate | Excellent reusability up to the 8th cycle with minimal catalyst loss (0.5 mol%). | rsc.org |
Phase-tagging is a strategy that modifies the catalyst with a functional group, or "tag," to alter its solubility properties, thereby enabling its separation from the reaction mixture. illinois.edu This approach allows the catalyst to function in a homogeneous phase during the reaction and then be selectively extracted into a different phase for recovery.
Ionic groups are particularly effective as phase tags. illinois.edu By attaching an ionic tag, such as a quaternary ammonium (B1175870) group, to the catalyst, its solubility can be shifted towards polar solvents or ionic liquids. illinois.edumdpi.com For first-generation Hoveyda-Grubbs catalysts, tagging the benzylidene ligand is a common approach, as this ligand detaches during the catalytic cycle, facilitating the separation of the active catalyst from the tag. illinois.edu This allows for the recovery of the catalyst in a separate phase, leaving the product in the original, often non-lipophilic, solvent. illinois.edu
Another innovative approach involves "switchable" phase tags. These tags can change the catalyst's solubility in response to an external trigger, such as light. illinois.edu For example, a Hoveyda-Grubbs catalyst was modified with a light-controlled phase tag. In its initial state, the catalyst is soluble in lipophilic solvents. Upon irradiation with light, the tag isomerizes, rendering the catalyst insoluble in the lipophilic phase and allowing it to be extracted into a hydrophilic solvent. The process can then be reversed to regenerate the original catalyst for reuse. illinois.edu
Catalysts immobilized on solid supports represent hybrid systems that bridge the gap between homogeneous and heterogeneous catalysis. acs.orgmdpi.com These systems aim to combine the high activity and selectivity of homogeneous catalysts with the ease of separation and handling of heterogeneous catalysts. nih.gov
When the Hoveyda-Grubbs catalyst is anchored to a support like silica or a polymer resin, the catalytic center remains in a microenvironment that mimics the solution phase, allowing for high reactivity. nih.govmdpi.com However, the entire system is a solid, which permits simple filtration to separate it from the liquid-phase products. mdpi.com The design of the linker that attaches the catalyst to the support is crucial. It must be stable enough to prevent leaching but also flexible enough not to hinder the catalytic activity. Strategies for attachment include modifying the chelating o-isopropoxybenzylidene ligand or one of the other ligands in the ruthenium coordination sphere. nih.gov These hybrid catalysts have proven effective and reusable in various metathesis reactions, demonstrating the viability of this approach for more sustainable chemical synthesis. acs.org
Catalysis in Aqueous Media
Performing olefin metathesis in water is a significant goal for green chemistry and for applications in chemical biology, where substrates are often hydrophilic. nih.gov While conventional Hoveyda-Grubbs catalysts are typically used in organic solvents, strategies have been devised to enable their activity in aqueous environments. nih.govwikipedia.org
A direct approach to aqueous metathesis is to modify the catalyst structure to make it water-soluble. wikipedia.org This often involves the introduction of highly polar or ionic functional groups. One successful strategy has been to attach a polyethylene (B3416737) glycol (PEG) chain to the catalyst structure. wikipedia.org For example, a water-soluble Grubbs-type catalyst was created by attaching a PEG chain to the imidazoline (B1206853) group of a second-generation catalyst, which could then be used for RCM reactions in water. wikipedia.org
For Hoveyda-Grubbs type catalysts, similar modifications can be envisioned. Attaching quaternary ammonium salt groups to the benzylidene ligand is another method used to impart water solubility. rsc.org These "tagged" catalysts can perform various metathesis reactions, including RCM and CM, in neat water. rsc.org The design of these variants must balance water solubility with catalytic stability and activity, as water can coordinate to the ruthenium center and lead to catalyst decomposition. nih.gov
Table 2: Strategies for Aqueous Metathesis with Hoveyda-Grubbs Type Catalysts This table is interactive. Click on headers to sort.
| Strategy | Modification/Co-solvent | Reaction Type | Key Feature | Reference |
|---|---|---|---|---|
| Water-Soluble Variant | Polyethylene Glycol (PEG) Tag | RCM | Homogeneous catalysis in water. | wikipedia.org |
| Water-Soluble Variant | Quaternary Ammonium Tag | RCM, CM | Catalyst is slightly water-soluble (<1 mg/mL) and active in neat water. | rsc.org |
| Co-solvent System | Aqueous Dimethoxyethane | RCM, CM | High conversions (71-95%) achieved for various substrates. | nih.gov |
| Co-solvent System | Aqueous Acetone (B3395972) | RCM, CM | Extraordinary efficiency for second-generation Hoveyda-Grubbs catalyst. | nih.gov |
| Co-solvent System | Water-Methanol | RCM | High conversion achieved over extended reaction times. | nih.gov |
An alternative to synthesizing new water-soluble catalysts is to use a co-solvent system that allows conventional, organic-soluble catalysts to function in a predominantly aqueous medium. nih.gov This involves finding a water-miscible organic solvent that can create a homogeneous reaction phase and protect the catalyst from deactivation by water.
Studies have shown that solvent systems like aqueous dimethoxyethane and aqueous acetone are remarkably effective for performing RCM and CM with standard second-generation Hoveyda-Grubbs catalysts. nih.gov High conversions (71–95%) were reported for a variety of substrates in these mixtures. nih.gov It is hypothesized that coordinating ether co-solvents can shield the ruthenium complex from detrimental coordination by water molecules, which is a known pathway for catalyst decomposition. nih.gov While first-generation catalysts are generally less stable, the principle of using protective co-solvents offers a practical way to extend the utility of these powerful catalysts to aqueous systems without requiring complex synthetic modifications. nih.govresearchgate.net
Catalyst Modifications for Tailored Reactivity and Selectivity
The foundational structure of the first-generation Hoveyda-Grubbs catalyst, featuring a chelating isopropoxybenzylidene ligand, offers a robust platform for modifications aimed at refining its reactivity and conferring stereoselectivity. Researchers have systematically altered various components of the catalyst, including the N-heterocyclic carbene (NHC), the chelating group, and the anionic ligands, to develop systems capable of controlling the stereochemical outcome of metathesis reactions. These advanced strategies have led to the emergence of catalysts tailored for specific, highly selective transformations.
Enantioselective Metathesis Approaches
The development of enantioselective olefin metathesis (EOM) represents a significant advancement, enabling the synthesis of chiral molecules with high optical purity. The strategy for inducing enantioselectivity in Hoveyda-Grubbs type catalysts has centered on the incorporation of chirality into the ligand framework, thereby creating a chiral environment around the ruthenium metal center.
Early efforts by Grubbs and others demonstrated that modifying the NHC ligand was a viable approach. By introducing stereogenic centers within the NHC backbone, it became possible to create a catalyst that exists as a single, well-defined enantiomer. acs.org This structural modification ensures that the catalyst differentiates between the prochiral faces of an incoming olefin substrate, leading to the preferential formation of one enantiomer of the product. acs.org
A key breakthrough in this area was the development of chiral Ru carbenes where the stereogenic centers on the NHC ligand dictate the formation of a single catalyst isomer upon complexation with the ruthenium. acs.org These catalysts have proven effective in various enantioselective transformations, including Asymmetric Ring-Closing Metathesis (ARCM) and Asymmetric Ring-Opening Cross Metathesis (AROCM). acs.orgacs.org For instance, chiral catalysts have been successfully applied to the synthesis of complex natural products containing medium-sized rings, a challenging task for many synthetic methods. acs.org
Further refinements involved modifying the electronic and steric properties of the chelating benzylidene ligand. Incorporating different substituents on the aryl group of the isopropoxybenzylidene moiety can enhance catalytic activity and selectivity. acs.org For example, the introduction of a phenyl group ortho to the chelating ether oxygen was found to increase the rate of enantioselective ring-opening cross metathesis (EROCM) significantly. acs.org
The following table summarizes representative results for enantioselective metathesis using modified Hoveyda-Grubbs type catalysts.
| Catalyst Type | Reaction | Substrate | Product | Yield (%) | Enantiomeric Excess (% ee) | Reference |
| Chiral NHC Ru Complex | ARCM | Prochiral triene | Chiral cyclic olefin | 70 | Not Specified | acs.org |
| Stereogenic-at-Ru Complex | AROCM | Norbornene derivative | Chiral cyclopentane | High | High | acs.org |
| Stereogenic-at-Ru Complex | AROCM | Cyclobutene (B1205218) derivative | Chiral acyclic diene | High | High | acs.org |
This table presents generalized findings from research in the field. Specific values can vary based on detailed reaction conditions.
Development of Z-Selective Systems
While traditional ruthenium-based metathesis catalysts typically favor the formation of the more thermodynamically stable E (trans) olefin, significant research has focused on designing catalysts that kinetically favor the formation of the Z (cis) isomer. acs.orgcaltech.edu For the Hoveyda-Grubbs platform, this has been achieved primarily by modifying the ligands surrounding the ruthenium center to create steric pressure that disfavors the transition state leading to the E-product. caltech.edunih.gov
The core strategy involves replacing one or both of the original chloride ligands with other anionic ligands that are sterically demanding. nih.gov Guided by computational studies, including Density Functional Theory (DFT) calculations, researchers identified that incorporating bulky groups could effectively control the stereochemical pathway of the reaction. acs.orgnih.gov These modifications influence the orientation of substituents in the crucial metallacyclobutane intermediate, directing the reaction toward the Z-olefin product. caltech.edu
Notable modifications include the substitution of a chloride anion with:
Carboxylates: Bulky carboxylate ligands, such as pivalate, were shown to enhance Z-selectivity. nih.govresearchgate.net
Nitrates: The use of nitrato ligands in place of carboxylates led to catalysts with improved activity and selectivity, achieving high turnover numbers in various cross-metathesis reactions. researchgate.net
Thiolates: A significant breakthrough was the one-step substitution of a chloride with a bulky 2,4,6-triphenylbenzenethiolate ligand. This modification resulted in a highly active and remarkably Z-selective catalyst, reaching up to 96% Z-selectivity in the homocoupling of terminal olefins. nih.gov
These Z-selective systems operate under kinetic control, where the sterically encumbered catalyst environment creates a higher energy barrier for the formation of the E-metallacyclobutane intermediate compared to the Z-intermediate. nih.gov
The table below highlights the performance of several modified Hoveyda-Grubbs catalysts in Z-selective olefin metathesis.
| Catalyst Modification | Reaction Type | Reactants | Z:E Ratio | Yield (%) | Reference |
| Chloride replaced with 2,4,6-triphenylbenzenethiolate | Homocoupling | 1-Octene | >95:5 | High (up to 2000 TON) | nih.gov |
| Chloride replaced with pivalate/nitrate | Cross-Metathesis | Various olefins | High Z-selectivity | >50 | nih.govresearchgate.net |
| Cyclometalated NHC Ligand | Cross-Metathesis | Allylbenzene + Z-1,4-diacetoxy-2-butene | >98:2 | 85 | mdpi.com |
| Dithiolate Ligand | Cross-Metathesis | cis-2-Butene-1,4-diol + Allyltrimethylsilane | 94:6 | 78 | mdpi.com |
TON: Turnover Number. This table illustrates the effectiveness of ligand modification in achieving high Z-selectivity.
Catalyst Stability, Deactivation Mechanisms, and Regeneration Strategies
Environmental and Substrate Influences on Catalyst Stability
The stability of the Hoveyda-Grubbs 1st Generation catalyst is significantly influenced by its immediate environment, including exposure to atmospheric conditions, solvents, and inherent impurities within the reaction mixture.
A hallmark of the Hoveyda-Grubbs 1st Generation catalyst is its notable tolerance to air and moisture, which sets it apart from many other sensitive organometallic compounds. colab.ws In its solid state, the catalyst is stable and can be handled in the air without immediate decomposition, with some reports indicating stability for at least four years at room temperature. beilstein-journals.orgnih.gov This robustness is attributed to the chelated ortho-isopropoxybenzylidene ligand, which provides greater thermal stability than the dual phosphine (B1218219) ligands of the Grubbs 1st Generation catalyst. Consequently, it can often be used with non-distilled solvents without a significant loss of activity.
Despite this general tolerance, studies have shown that the presence of even low concentrations of water (as low as 100 ppm) can lead to catalyst decomposition and a significant reduction in reaction yields. acs.org The catalyst is also known to be poisoned by certain impurities, particularly basic compounds like amines, which can aggressively deactivate the ruthenium center. researchgate.netresearchgate.net
Table 1: Environmental Stability of Hoveyda-Grubbs Catalyst 1st Generation
| Condition | Stability Level | Observations and Notes | Citations |
| Air (Solid State) | High | Stable at room temperature for extended periods (e.g., up to 4 years). | beilstein-journals.orgnih.gov |
| Moisture | Moderate | Generally tolerant to trace amounts, but concentrations as low as 100 ppm can cause decomposition. | colab.wsacs.org |
| Solvent Purity | High | Can often be used with undistilled, technical grade solvents. | |
| Functional Groups | High | Tolerates a wide variety of functional groups in substrates. | colab.wsnih.govumicore.com |
| Amine Impurities | Low | Highly susceptible to poisoning by basic amines. | researchgate.netresearchgate.net |
Protic solvents, especially primary alcohols, are known to induce the degradation of first-generation ruthenium metathesis catalysts. researchgate.net The interaction can lead to the formation of a ruthenium hydride complex, which, while active for other reactions like alkene isomerization, is inactive for olefin metathesis. researchgate.net This decomposition pathway is significantly accelerated in the presence of basic additives. For instance, the addition of an organic base like triethylamine (B128534) to a reaction in 1-propanol (B7761284) was shown to greatly facilitate the formation of the inactive hydride species. researchgate.netmdpi.com
Similarly, other basic additives can promote catalyst deactivation. Lewis bases such as pyridine (B92270) can trigger decomposition pathways. researchgate.net The impact of various amines, including DBU, morpholine, n-butylamine, and triethylamine, has been shown to have a detrimental effect on catalyst performance, underscoring the catalyst's sensitivity to basic conditions. researchgate.net
In-depth Analysis of Catalyst Deactivation Pathways
The deactivation of the Hoveyda-Grubbs 1st Generation catalyst is not a single process but rather a collection of competing mechanisms. These pathways can be initiated by the substrate, the ligands, or other species within the reaction medium.
The olefin substrate itself can initiate the decomposition of the catalyst. mdpi.com A key issue arises from the metathesis of terminal olefins, which generates ethylene (B1197577) as a byproduct. The catalyst reacts with this ethylene to form an unstable ruthenium-methylidene species ([Ru]=CH₂). researchgate.netcalstate.edu This methylidene intermediate is highly prone to degradation, and its formation is often a critical step leading to loss of catalytic activity. cmu.edu The buildup of ethylene, particularly in continuous flow reactor setups, can therefore adversely impact the catalyst's lifetime. researchgate.net The specific structure of the olefin substrate also plays a role; for example, certain monosubstituted olefins have been shown to create low energy barriers for catalyst degradation. researchgate.net
A predominant, olefin-dependent deactivation mechanism is β-hydride elimination from the metallacyclobutane intermediate that forms during the catalytic cycle. mdpi.comnih.gov This process is considered a primary pathway for the decomposition of both Grubbs and Hoveyda-Grubbs catalysts. nih.gov After the initial [2+2] cycloaddition between the ruthenium carbene and the substrate olefin, the resulting four-membered metallacycle can undergo a β-hydride transfer. This side reaction competes with the productive cycloreversion that leads to the metathesis product and regenerates the catalyst. Computational studies have identified the transition state for this β-hydride transfer as the rate-limiting step in this specific decomposition pathway. mdpi.com
Decomposition can also be triggered by the catalyst's own ligands, particularly the tricyclohexylphosphine (B42057) (PCy₃) ligand. Although the chelating isopropoxybenzylidene ether enhances stability, the phosphine ligand can still dissociate. This liberated phosphine is a strong nucleophile and can attack the highly electrophilic methylidene carbon of the unstable [Ru]=CH₂ intermediate. researchgate.net This attack forms an inactive σ-alkyl phosphonium (B103445) species and is considered a primary deactivating event. researchgate.net The addition of external donor ligands, such as pyridine, can accelerate this process by displacing the PCy₃ ligand, thereby increasing its concentration in the solution and promoting the nucleophilic attack on the methylidene. researchgate.net This specific pathway can be mitigated to some extent by using phosphine scavengers, such as copper(I) chloride (CuCl).
Table 2: Key Deactivation Pathways for this compound
| Deactivation Pathway | Initiator(s) | Key Intermediate(s) | Resulting Inactive Species | Citations |
| Substrate-Initiated Degradation | Ethylene, Terminal Olefins | Ruthenium-methylidene ([Ru]=CH₂) | Various decomposition products | researchgate.netcalstate.educmu.edu |
| β-Hydride Elimination | Olefin Substrate | Metallacyclobutane | Ruthenium hydride species | mdpi.comnih.gov |
| Donor-Ligand Induced Decomposition | Dissociated PCy₃, External Donors (e.g., Pyridine) | Ruthenium-methylidene ([Ru]=CH₂), Liberated PCy₃ | σ-alkyl phosphonium species | researchgate.net |
Methodologies for Catalyst Recycling and Prolonged Activity
The high cost of ruthenium-based catalysts has driven the development of various strategies to recycle the this compound and prolong its activity. These methodologies focus on either recovering the catalyst after the reaction for reuse or enhancing its stability to extend its functional lifetime.
One effective approach for catalyst recovery involves the use of "light fluorous" tags. amazonaws.comnih.gov By attaching a light fluorous ponytail to the catalyst, it becomes highly soluble in fluorous solvents while remaining insoluble in common organic solvents. This allows for the selective extraction of the catalyst from the reaction mixture using a fluorous solid-phase extraction cartridge. The recovered catalyst can then be reused multiple times with minimal loss of activity. nih.gov
Another strategy employs phase tags to facilitate catalyst separation. nih.gov By functionalizing the catalyst with groups that have a high affinity for a specific phase (e.g., an ionic liquid or a polar solvent), the catalyst can be selectively separated from the product mixture. For instance, catalysts supported on magnetic nanoparticles have been developed, allowing for easy separation from the reaction medium using an external magnet. nih.gov
Furthermore, research has shown that the decomposed catalyst can be reactivated. nih.gov The inactive species resulting from the degradation of the Hoveyda-Grubbs 1st Generation catalyst by ethylene can be treated with a suitable organic precursor, such as 1-(3,5-diisopropoxyphenyl)-1-phenylprop-2-yn-1-ol, to regenerate an active indenylidene-ether complex. nih.gov This reactivation process offers a promising route to a more sustainable use of the catalyst.
Efforts to prolong the catalyst's activity have also focused on modifying its structure. By introducing specific functional groups on the chelating ligand, the catalyst's stability and initiation rate can be fine-tuned. For instance, modifying the isopropoxybenzylidene ligand can enhance the catalyst's robustness and performance in challenging metathesis reactions. calstate.edubeilstein-journals.org
The table below summarizes key methodologies for recycling and prolonging the activity of the this compound:
| Methodology | Description | Key Advantage |
| Light Fluorous Tagging | The catalyst is modified with a fluorous ponytail, enabling its separation via fluorous solid-phase extraction. amazonaws.comnih.gov | High recovery rate and potential for multiple reuse cycles. |
| Phase Tagging/Immobilization | The catalyst is attached to a solid support (e.g., silica (B1680970), magnetic nanoparticles) or modified with a phase tag for selective extraction. nih.gov | Simplified separation of the catalyst from the product mixture. |
| Catalyst Reactivation | The decomposed catalyst is treated with a specific organic precursor to regenerate an active catalytic species. nih.gov | Enables the reuse of the ruthenium from a deactivated catalyst. |
| Ligand Modification | The chelating ligand is functionalized to enhance the catalyst's stability and/or activity. calstate.edubeilstein-journals.org | Improved catalyst lifetime and efficiency in specific applications. |
These strategies contribute to making olefin metathesis reactions catalyzed by the Hoveyda-Grubbs 1st Generation catalyst more cost-effective and environmentally friendly.
Computational and Theoretical Studies of Hoveyda Grubbs Catalyst 1st Generation
Density Functional Theory (DFT) Investigations of Reaction Mechanisms
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the reaction mechanisms of olefin metathesis catalyzed by the Hoveyda-Grubbs 1st Generation catalyst. nih.govresearchgate.net DFT calculations allow for a detailed exploration of the entire catalytic cycle, including the initiation, propagation, and regeneration steps. nih.gov These studies have been crucial in comparing different mechanistic pathways, such as dissociative and interchange mechanisms, and in understanding how the catalyst's structure influences its reactivity. researchgate.netacs.org
A key application of DFT in studying the Hoveyda-Grubbs 1st Generation catalyst is the construction of potential energy surfaces (PES) for the reaction pathway. acs.org These surfaces map the energy of the system as a function of the geometric coordinates of the atoms, providing a comprehensive view of the reaction landscape.
Researchers have used DFT at the M06-L level to probe the potential energy surfaces for the activation of Hoveyda-Grubbs type precatalysts with various substrates like ethene, propene, 1-hexene, and ethyl vinyl ether. acs.org The energetically favored pathway involves an initiation step where both the incoming olefin substrate and the outgoing styrene (B11656) ligand are associated with the ruthenium center. researchgate.netacs.orgrsc.org The construction of these surfaces helps in visualizing the entire reaction trajectory, from the initial weak van der Waals complex between the catalyst and substrate to the formation of intermediates and final products. acs.org Studies have also determined the PES for different initiation mechanisms, including side- and bottom-bound pathways, which describe the olefin's coordination relative to the other ligands. acs.org
The nature of the rate-determining step can depend on the steric bulk of the olefin substrate. acs.orgacs.org
Dissociative Mechanism : For sterically demanding olefins, a dissociative pathway is often favored. acs.orgacs.org This mechanism involves the initial dissociation of the chelating isopropoxybenzylidene ligand from the ruthenium center before the olefin coordinates. researchgate.net The transition state involves the partial rotation of the alkylidene and the breaking of the Ru-O bond. rsc.org
Interchange Mechanism : For smaller, less bulky olefins, an interchange (or associative) mechanism is preferred. researchgate.netacs.org In this pathway, the incoming olefin coordinates to the ruthenium center concurrently with the dissociation of the isopropoxy group. rsc.org This leads to a lower energy barrier compared to the dissociative mechanism for these substrates. researchgate.net
DFT calculations have predicted that for substrates like propene and 1-hexene, the formation of the metallacyclobutane intermediate is the rate-determining step, following the initial catalyst activation. acs.org The Gibbs free energy barriers for key decomposition pathways, such as β-hydride transfer from the metallacyclobutane, have also been calculated using DFT, providing insight into catalyst deactivation. mdpi.com
The dissociation of ligands from the ruthenium center is a critical step in the catalytic cycle, and DFT calculations provide quantitative estimates of the energies required for these processes. The primary dissociation event in the activation of the Hoveyda-Grubbs 1st Generation catalyst is the cleavage of the bond between the ruthenium and the oxygen atom of the isopropoxy group. nih.govrsc.org
DFT studies have shown that the energy barrier for this alkoxy-dissociation is a key factor influencing catalyst activity. nih.gov Precatalysts with lower alkoxy-dissociation energy barriers tend to be more active as they can more readily generate the propagating carbene species. nih.gov The calculated activation energy for the dissociation of the tricyclohexylphosphine (B42057) (PCy₃) ligand, a step more relevant to the Grubbs 1st Generation catalyst but important for mechanistic comparisons, is approximately 20 kcal/mol. In the context of the Hoveyda-Grubbs catalyst, the focus remains on the chelating ligand's dissociation. researchgate.net The table below summarizes computed energy barriers for relevant steps.
| Process | Substrate/Condition | Computed Barrier (kcal/mol) | Mechanism Type | Source |
|---|---|---|---|---|
| Phosphine (B1218219) Ligand (PCy₃) Dissociation | General (comparative) | ~20 | Dissociative | |
| Overall Catalytic Cycle | Generic Olefin | ca. 20 | Side- and Bottom-Bound | acs.org |
| β-Hydride Transfer from Metallacyclobutane (Decomposition) | Ethylene (B1197577) (Grubbs 1st Gen) | 16.9 | Decomposition | mdpi.com |
| Catalyst Activation | General | Relatively high energy barriers | Dissociative/Interchange | nih.gov |
Molecular Modeling of Catalyst-Substrate Interactions
Molecular modeling provides a visual and energetic understanding of how the catalyst interacts with the substrate at an atomic level. acs.orgacs.org For the Hoveyda-Grubbs 1st Generation catalyst, these models reveal that the reaction often begins with the formation of a weak van der Waals complex between the olefin substrate and the catalyst precatalyst. acs.org
DFT studies have explored different modes of olefin binding, primarily "side-bound" and "bottom-bound" mechanisms. acs.org These terms describe the trajectory of the olefin's approach relative to the plane of the other ligands on the ruthenium center. The preference for one binding mode over another is influenced by a combination of steric and electronic factors, as well as the polarity of the solvent. acs.org Modeling can also trace the variation in crucial bond distances, such as the Ru-S bond in modified catalysts, throughout the catalytic cycle. acs.org These detailed models of catalyst-substrate complexes are essential for understanding the initial steps that lead to the productive metathesis cycle. acs.org
Predictive Capabilities for Catalyst Performance and Selectivity
A significant outcome of computational studies is the ability to predict catalyst performance and selectivity for different substrates and reaction conditions. acs.orgacs.org By calculating the energy barriers for various reaction pathways, DFT can predict which reactions will be faster and which products will be favored. nih.gov
For instance, DFT calculations have been used to predict that a modified Hoveyda-Grubbs catalyst could be versatile for olefin metathesis, with the highest energy barrier in the cycle being around 20 kcal/mol, which is comparable to existing efficient catalysts. acs.org Furthermore, these models can predict stereoselectivity; studies have shown that the Z-isomer of a product can be formed under kinetic control. acs.org
Computational screening can also predict how modifications to the catalyst's structure will affect its activity. nih.govacs.org For example, DFT can predict the initiation rates of catalysts with different electron-withdrawing groups on the benzylidene ring. acs.org This predictive power is invaluable for the rational design of new, improved catalysts, guiding synthetic efforts toward the most promising candidates and avoiding those predicted to have poor performance. nih.govrug.nl However, studies also highlight that no single catalyst is superior in all applications, underscoring the need for tailored predictions for specific chemical transformations. rug.nl
Analysis of Electronic Effects on Catalytic Activity
The electronic properties of the ligands attached to the ruthenium center have a profound impact on the catalyst's activity, and computational studies have been pivotal in quantifying these effects. nih.govacs.orgresearchgate.net The initiation rate of the Hoveyda-Grubbs 1st Generation catalyst is particularly sensitive to the electronic nature of the substituents on the isopropoxybenzylidene ligand. acs.org
DFT calculations and experimental studies have consistently shown that:
Electron-withdrawing groups (such as -NO₂) attached to the benzylidene ring increase the catalyst's activity. acs.orgrug.nl These groups make the ruthenium center more electrophilic, which can facilitate olefin coordination and subsequent steps. This results in significantly faster initiation rates. acs.org
Electron-donating groups (such as -NEt₂) have the opposite effect, slowing down the activation of the precatalyst. acs.org
Research suggests that the key to catalyst activity is not just the strength of the Ru-O bond but the π-electron density delocalization in the phenyl ring of the Hoveyda ligand. nih.gov Fine-tuning this property can have a more significant effect on the metalloaromaticity of the ruthenafurane ring (the five-membered ring including Ru, O, C, C, and the carbene carbon) and, consequently, on the catalyst's performance. nih.gov Therefore, future catalyst design can be guided by computational analysis of these subtle electronic effects. nih.gov
| Substituent Type | Example Group | Effect on Initiation Rate | Mechanism | Source |
|---|---|---|---|---|
| Electron-Withdrawing | -NO₂ (Nitro) | Increased | Enhances electrophilicity of Ru center, facilitates activation | acs.orgrug.nl |
| Electron-Donating | -NEt₂ (Diethylamino) | Decreased | Reduces electrophilicity of Ru center, slows activation | acs.org |
| Halogen | -F (Fluoro) | Moderate Increase | Inductive electron withdrawal increases initiation rate | acs.org |
Influence of Solvent Environment in Theoretical Models
Detailed Research Findings
Theoretical investigations have revealed that the solvent is not merely an inert medium but an active participant that can influence the delicate balance of energies throughout the catalytic cycle. The choice of solvent can affect the initiation rate, the stability of key intermediates, and even the dominant reaction mechanism.
One of the key aspects explored in theoretical models is the catalyst initiation step, which involves the dissociation of the intramolecularly coordinating isopropoxy group from the ruthenium center to allow for the coordination of the olefin substrate. The solvent can stabilize the transition states and intermediates involved in this process to varying degrees.
A significant finding from DFT studies on Hoveyda-Grubbs type catalysts is the existence of multiple potential initiation pathways, including dissociative (D) and interchange (I) mechanisms. The operative pathway can be influenced by the solvent, in conjunction with the steric and electronic properties of the substrate.
For instance, studies on related Hoveyda-type complexes have shown that for sterically demanding olefins, a dissociative pathway is often preferred. In this pathway, the Ru-O bond breaks first, creating a 14-electron intermediate that then coordinates with the olefin. Non-polar solvents like toluene (B28343) or benzene (B151609) are often used in these reactions. In contrast, for less bulky olefins, an associative interchange mechanism, where the olefin assists in the displacement of the isopropoxy group, can become competitive.
Computational studies using the Polarizable Continuum Model (PCM) have been employed to simulate the solvent environment. These studies have shown that reactions are generally more favorable in common organic solvents compared to the gas phase. For example, in the ring-closing metathesis (RCM) of N-tosyldiallylamine using a Hoveyda-Grubbs catalyst, DFT calculations indicated the reaction was significantly more favorable in solvents like dichloromethane (B109758) and methanol (B129727) compared to water. researchgate.net While specific comparative energy values across a broad range of solvents for the first-generation catalyst are not always detailed in a single study, the trends are informative. Dichloromethane and toluene are frequently employed in both experimental and computational studies, suggesting their role in promoting catalyst solubility and stability. researchgate.net
The stability of the catalyst in different solvents is another critical area of theoretical investigation. While the Hoveyda-Grubbs 1st Generation catalyst is known for its stability, solvents can still play a role in decomposition pathways. For example, protic solvents like primary alcohols can lead to the degradation of the catalyst, a process that has been studied computationally. researchgate.net Similarly, the presence of water, even in small amounts, can have a potent deactivating effect on ruthenium metathesis catalysts, a phenomenon that has been investigated through computational models which suggest that hydrogen bonding of water to the substrate can hinder the reaction. acs.org
The influence of the solvent is also intertwined with the electronic effects of the substrate. The table below, derived from kinetic studies on a series of Hoveyda-type complexes, illustrates how the initiation mechanism can shift based on the olefin. While not exclusively for the 1st Generation catalyst, it provides insight into the interplay of factors that theoretical models must consider.
Table 1: Influence of Olefin Substrate on the Initiation Mechanism of Hoveyda-Type Catalysts This interactive table summarizes the observed initiation mechanisms for different olefin substrates, which is a key factor influenced by the solvent environment in theoretical models.
| Olefin Substrate | Steric/Electronic Nature | Predominant Initiation Pathway |
|---|---|---|
| Diethyl diallyl malonate (DEDAM) | Sterically demanding | Dissociative (D) acs.org |
| Styrene | Sterically demanding | Dissociative (D) acs.org |
| Butyl vinyl ether (BuVE) | Less bulky, electron-rich | Both Dissociative (D) and Interchange (Ia) are significant acs.org |
| 1-Hexene | Less bulky | Both Dissociative (D) and Interchange (Ia) are significant acs.org |
Furthermore, theoretical studies have quantified the impact of substituents on the benzylidene ligand, which in turn influences the catalyst's interaction with the solvent and substrate. Electron-withdrawing groups on the ligand were found to accelerate initiation rates. acs.org The table below shows the dramatic effect of these substituents on the initiation rate constant.
Table 2: Effect of Benzylidene Ligand Substitution on Initiation Rate This interactive table displays the relative initiation rates of Hoveyda-type catalysts with different electronic substituents on the benzylidene ligand when reacting with DEDAM.
| Substituent (para to Benzylidene Carbon) | Electronic Effect | Relative Initiation Rate (kobs) |
|---|---|---|
| -NEt2 | Electron-donating | Slowest acs.org |
| -H | Neutral | Intermediate |
| -NO2 | Electron-withdrawing | Fastest (~100x faster than -NEt2) acs.org |
Comparative Analysis with Other Generations and Classes of Metathesis Catalysts
Distinctions from Grubbs 1st Generation Catalysts
The primary distinction between the Hoveyda-Grubbs 1st Generation catalyst and the Grubbs 1st Generation catalyst lies in their ligand architecture, which directly impacts their stability and initiation mechanism. The Grubbs 1st Generation catalyst features two tricyclohexylphosphine (B42057) (PCy₃) ligands, whereas the Hoveyda-Grubbs 1st Generation catalyst has one of these phosphine (B1218219) ligands replaced by an o-isopropoxybenzylidene ether group that chelates to the ruthenium center. nih.gov
This structural modification was born from the observation that metathesis reactions performed in the presence of isopropoxystyrene proceeded very slowly, suggesting the in-situ formation of a more stable ruthenium-chelate complex. nih.gov The deliberate synthesis of this complex, the Hoveyda-Grubbs catalyst, confirmed its astonishing stability. nih.gov The chelation of the isopropoxy group to the metal center reduces the rate of catalyst decomposition, leading to a longer catalyst lifetime in solution compared to the Grubbs 1st Generation catalyst. nih.gov
The initiation of the Grubbs 1st Generation catalyst proceeds via the dissociation of one of the two phosphine ligands to generate a highly reactive 14-electron intermediate. In contrast, the Hoveyda-Grubbs 1st Generation catalyst initiates through the dissociation of the chelating ether arm, a process that generally requires more energy, resulting in slower initiation rates. This enhanced stability makes it particularly useful in applications requiring controlled initiation and prolonged catalytic activity.
| Characteristic | Grubbs 1st Generation Catalyst | Hoveyda-Grubbs 1st Generation Catalyst |
|---|---|---|
| Key Ligand Feature | Two tricyclohexylphosphine (PCy₃) ligands | One PCy₃ ligand and one chelating o-isopropoxybenzylidene ether ligand |
| Pre-catalyst Stability | Relatively stable in air, but less stable in solution | Significantly higher stability due to chelation nih.gov |
| Initiation Mechanism | Dissociation of a PCy₃ ligand | Dissociation of the chelating ether arm |
| Initiation Rate | Faster | Slower, more controlled |
| Catalyst Lifetime | Shorter in solution | Longer in solution nih.gov |
Differentiation from Grubbs 2nd Generation Catalysts
The development of 2nd generation catalysts marked a significant leap in activity and scope for ruthenium-based metathesis. The defining feature of the Grubbs 2nd Generation catalyst is the replacement of a phosphine ligand with a strongly electron-donating N-heterocyclic carbene (NHC) ligand, such as SIMes (1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene). nih.gov This change profoundly alters the catalyst's performance compared to the Hoveyda-Grubbs 1st Generation catalyst.
The Grubbs 2nd Generation catalyst exhibits substantially higher catalytic activity than the Hoveyda-Grubbs 1st Generation catalyst. sigmaaldrich.cn The strong σ-donation from the NHC ligand increases the lability of the remaining phosphine ligand, facilitating faster entry into the catalytic cycle after initiation. nih.gov This heightened reactivity allows the Grubbs 2nd Generation catalyst to effectively promote more challenging transformations, including the ring-closing metathesis (RCM) of sterically hindered tri- and tetrasubstituted olefins and the cross-metathesis of electron-deficient substrates, which are often difficult for 1st generation systems. nih.gov
While both catalysts are lauded for their broad functional group tolerance, the superior activity of the 2nd generation catalyst often translates to better performance with substrates containing potentially coordinating groups. sigmaaldrich.cnlibretexts.org It can achieve high conversions with lower catalyst loadings and under milder conditions, expanding its practical utility.
A key trade-off for the increased activity of the Grubbs 2nd Generation catalyst is a more complex initiation profile. Studies have shown that 2nd generation catalysts can initiate more slowly than their 1st generation counterparts due to the stability of the Ru-NHC bond. sigmaaldrich.cn However, once initiated, their propagation rate is much higher. The Hoveyda-Grubbs 1st Generation catalyst, by design, has a slower and more controlled initiation due to the strength of the Ru-ether chelate. acs.org
In terms of thermal robustness, both catalysts are considered stable. The chelation in the Hoveyda-Grubbs 1st Generation catalyst provides significant thermal stability. nih.gov Similarly, the Grubbs 2nd Generation catalyst shows enhanced thermal stability over the Grubbs 1st Generation, an attribute also conferred by the robust NHC ligand. sigmaaldrich.cn The choice between them often depends on whether the application requires the explosive activity of the 2nd generation catalyst or the controlled, steady performance of the Hoveyda-Grubbs 1st Generation system.
| Parameter | Hoveyda-Grubbs 1st Generation Catalyst | Grubbs 2nd Generation Catalyst |
|---|---|---|
| Catalytic Activity | Moderate | High to very high sigmaaldrich.cn |
| Substrate Scope | Good for standard RCM, CM, ROMP | Excellent; effective for hindered and electron-deficient olefins nih.gov |
| Initiation Kinetics | Slow and controlled, via ether dissociation acs.org | Generally slower initiation but much faster propagation sigmaaldrich.cn |
| Thermal Stability | High due to chelation nih.gov | High due to NHC ligand sigmaaldrich.cn |
Comparison with Schrock Catalysts
Schrock catalysts, typically based on high-oxidation-state molybdenum (Mo) or tungsten (W), represent a different class of metathesis catalysts and offer a distinct performance profile compared to the ruthenium-based Hoveyda-Grubbs catalysts. libretexts.orgwikipedia.org
The most significant difference is in reactivity. Schrock catalysts are generally much more active than ruthenium-based catalysts, including the Hoveyda-Grubbs 1st Generation. libretexts.orgorganic-chemistry.org Their high electrophilicity allows them to react with a broader range of challenging substrates, particularly highly sterically hindered or electron-poor olefins. libretexts.org
However, this extreme reactivity comes at the cost of stability and functional group tolerance. Schrock catalysts are highly sensitive to air, moisture, and protic solvents, requiring stringent inert atmosphere techniques (e.g., a glovebox) for handling. libretexts.org In stark contrast, the Hoveyda-Grubbs 1st Generation catalyst is prized for its exceptional stability, tolerating exposure to air and a wide array of functional groups such as alcohols, aldehydes, and even water, making it far more user-friendly for synthetic chemists. libretexts.orgwikipedia.org
| Feature | Hoveyda-Grubbs 1st Generation Catalyst (Ruthenium-based) | Schrock Catalysts (Molybdenum/Tungsten-based) |
|---|---|---|
| Metal Center | Ruthenium (II) | Molybdenum (VI) or Tungsten (VI) wikipedia.org |
| Catalytic Activity | Moderate to high | Very high; often superior for challenging substrates libretexts.orgorganic-chemistry.org |
| Functional Group Tolerance | Excellent; tolerant to alcohols, water, aldehydes libretexts.orgwikipedia.org | Poor; sensitive to many functional groups and protic media libretexts.org |
| Air & Moisture Stability | High; can be handled in air for short periods wikipedia.org | Very low; require inert atmosphere conditions libretexts.org |
| Selectivity | Generally provides good selectivity for many transformations | Can provide high selectivity, especially for Z-olefins in some systems |
Future Research Directions and Unresolved Challenges in Hoveyda Grubbs Catalyst 1st Generation Research
Innovations in Catalyst Design and Synthesis
While the first-generation Hoveyda-Grubbs catalyst offers improved stability, research is actively exploring modifications to enhance its catalytic activity and scope. Innovations focus on the electronic and steric tuning of the catalyst's ligands.
One approach involves the introduction of electron-withdrawing groups, such as nitro groups, onto the benzylidene ligand. researchgate.net This modification has been shown to weaken the bond between the oxygen of the isopropoxy group and the ruthenium center, facilitating faster initiation rates. nih.gov For instance, a nitro-substituted Hoveyda-Grubbs catalyst has demonstrated high activity even at lower temperatures. researchgate.net
Another area of innovation is the synthesis of catalysts with alternative chelating groups. Researchers have explored replacing the tricyclohexylphosphine (B42057) ligand or modifying the isopropoxystyrene moiety to fine-tune the catalyst's properties. nih.govcalstate.edu For example, the development of catalysts featuring an N→Ru coordinate bond within a six-membered ring has been investigated to create more efficient systems for specific applications, such as the synthesis of complex polycyclic molecules. nih.gov
The fundamental synthesis of the first-generation Hoveyda-Grubbs catalyst involves the reaction of ruthenium trichloride (B1173362) with tricyclohexylphosphine to create an intermediate, followed by a ligand exchange with 2-isopropoxybenzylidene. Future synthetic strategies may focus on more efficient, atom-economical routes to these catalysts and their derivatives, potentially using more readily available starting materials.
Advancements Towards Sustainable Metathesis Technologies
The principles of green chemistry are increasingly influencing the design and application of catalytic systems. For the Hoveyda-Grubbs catalyst, this translates to developing more environmentally benign processes, including catalyst recycling and minimizing toxic metal residues.
The Hoveyda-Grubbs Catalyst 1st Generation inherently possesses some green characteristics, such as its improved air stability, which simplifies handling and reduces the need for strictly inert atmospheres compared to earlier catalysts. wikipedia.org However, the push for greener processes continues. A key goal is to replace traditional organic solvents with more environmentally friendly alternatives like water. researchgate.net Research has demonstrated the feasibility of conducting ring-closing metathesis in aqueous media by encapsulating the catalyst in hydrogels like alginate. researchgate.net
The core tenets of green chemistry, such as high atom economy and the use of catalytic rather than stoichiometric reagents, are central to olefin metathesis. sciencenet.cnbdu.ac.inwiley-vch.de Future work will likely focus on optimizing reaction conditions to further reduce energy consumption and waste generation.
Significant challenges that hinder the broader industrial application of homogeneous catalysts like the Hoveyda-Grubbs 1st Generation are catalyst decomposition, cost, and the contamination of products with ruthenium. nih.gov To address these issues, research is directed towards the development of supported catalysts. nih.gov By anchoring the catalyst to a solid support, such as polystyrene, it can be more easily separated from the reaction mixture and potentially reused. nih.gov A polystyrene-supported variant of the Hoveyda-Grubbs catalyst has been shown to be reusable for multiple cycles without a significant loss of activity. nih.gov
A major hurdle is the difficulty in reactivating the catalyst once it has decomposed. nih.gov However, initial breakthroughs have shown that it is possible to take a decomposed catalyst and reactivate it to an active metathesis species, which could pave the way for developing practical regeneration methods for industrial processes. nih.gov Minimizing ruthenium leaching into the final product remains a critical area of research, as stringent limits on metal impurities are in place for pharmaceutical products.
Broadening the Scope of Substrate and Reaction Compatibility
The first-generation Hoveyda-Grubbs catalyst is well-regarded for its tolerance of a wide range of functional groups, making it a valuable tool for the synthesis of complex molecules, particularly macrocycles via ring-closing metathesis (RCM). ottokemi.comsigmaaldrich.com Despite its utility, there are limitations to its substrate scope. For example, it can be less effective with electron-deficient olefins when compared to the second-generation catalysts.
Current research aims to expand the utility of the first-generation catalyst to more challenging substrates, such as highly substituted olefins. calstate.edu Understanding and overcoming catalyst degradation pathways is also crucial. For instance, the catalyst can be sensitive to primary alcohols, which can lead to the formation of inactive ruthenium hydride species. researchgate.net By carefully selecting protecting groups or modifying the catalyst structure, these limitations can be mitigated.
The stability of the Hoveyda-Grubbs catalyst allows for a broader range of reaction conditions, but further enhancements are needed to increase its robustness in the presence of various reagents and functional groups that can act as catalyst poisons.
Synergy of Experimental and Computational Approaches for Mechanistic Discovery
A deep understanding of the reaction mechanism is paramount for the rational design of improved catalysts. The synergy between experimental techniques and computational modeling has become a powerful tool for elucidating the intricate steps of the metathesis cycle.
Computational methods, particularly Density Functional Theory (DFT), have been instrumental in mapping the potential energy surfaces for the activation of the Hoveyda-Grubbs precatalyst with various olefin substrates. nih.govstrath.ac.ukresearchgate.net These studies help to distinguish between different proposed initiation mechanisms, such as dissociative and interchange pathways, and to identify the rate-determining steps of the reaction. strath.ac.ukresearchgate.net
The insights gained from computational models are validated and refined through experimental data. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC/MS) provide real-time information on reaction kinetics and product formation. researchgate.net This combined approach allows for a detailed understanding of substrate-dependent kinetics and provides a rational basis for modifying the catalyst structure to achieve desired reactivity and selectivity. strath.ac.uk
Industrial and Pharmaceutical Relevance: Translational Research
The this compound has found significant applications in both academic and industrial research, particularly in the synthesis of fine chemicals and pharmaceutical intermediates. wikipedia.org A notable example is its use in a crucial macrocyclic ring-closing metathesis step in the synthesis of an inhibitor for the Hepatitis C virus (HCV) protease. ottokemi.comsigmaaldrich.com
While its use in large-scale industrial processes is still somewhat limited by cost and the need for ruthenium removal, its role in enabling the synthesis of complex, high-value molecules is undisputed. wikipedia.orgumicore.com The ongoing development of more active, stable, and recyclable versions of the catalyst is crucial for its broader adoption in industrial manufacturing.
Translational research efforts are focused on bridging the gap between laboratory-scale synthesis and commercial production. This includes optimizing reaction conditions for scale-up, developing efficient methods for catalyst removal, and demonstrating the economic viability of metathesis-based routes to key industrial and pharmaceutical products. The demand for novel therapeutics and advanced materials continues to drive innovation in this area. umicore.com
Q & A
Q. How can reaction conditions be optimized for Hoveyda-Grubbs Catalyst 1st Generation in olefin metathesis?
The catalyst’s performance is influenced by temperature, solvent, and substrate accessibility. Unlike Grubbs 1st Generation, Hoveyda-Grubbs initiates reactions at lower temperatures (e.g., 40–60°C) due to its chelating isopropoxybenzylidene ligand, which stabilizes the active Ru center . For optimal results:
- Solvent choice : Use non-polar solvents like toluene or dichloromethane to enhance catalyst solubility and reduce decomposition .
- Substrate ratio : Maintain a catalyst loading of 5–10 mol% for sterically hindered substrates, as lower loadings may stall the reaction .
- Storage : Store at 2–8°C under inert gas to prevent phosphine ligand dissociation and oxidation .
Q. What strategies mitigate air sensitivity in reactions involving this compound?
While the catalyst is less air-sensitive than Grubbs 1st Generation, precautions are still critical:
- Inert atmosphere : Conduct reactions under argon/nitrogen using Schlenk-line techniques .
- Substrate pre-treatment : Purge substrates and solvents with inert gas to remove trace oxygen/moisture.
- Quenching : Terminate reactions with ethyl vinyl ether to stabilize the catalyst’s Ru-methylidene intermediate and prevent decomposition .
Q. How does Hoveyda-Grubbs 1st Generation compare to Grubbs 1st Generation in macrocyclic ring-closing metathesis (RCM)?
Hoveyda-Grubbs shows comparable reactivity to Grubbs 1st Generation in RCM but excels in large-scale applications due to:
- Lower initiation temperatures , reducing side reactions in heat-sensitive substrates .
- Longer catalyst lifetime , attributed to the chelating ligand stabilizing the active Ru species during prolonged reactions .
- Example: In synthesizing p53-Mdm2 peptide inhibitors, Hoveyda-Grubbs achieved 80% yield for 14-membered macrocycles, outperforming Grubbs in selectivity .
Advanced Research Questions
Q. What mechanistic insights have computational studies provided on Hoveyda-Grubbs 1st Generation?
ETS-NOCV (Extended Transition State-Natural Orbitals for Chemical Valence) and IQA (Interacting Quantum Atoms) analyses reveal:
- The chelating isopropoxybenzylidene ligand facilitates a lower-energy transition state by stabilizing the Ru center through electron donation .
- Rate-determining step : Dissociation of the phosphine ligand (PCy3) precedes olefin coordination, with an activation energy of ~20 kcal/mol .
- Steric effects : Bulkier substrates increase the energy barrier for phosphine dissociation, explaining slower initiation in hindered systems .
Q. How do decomposition pathways of Hoveyda-Grubbs 1st Generation impact reaction design?
Decomposition occurs via two primary routes:
- Phosphine ligand attack : Liberated PCy3 reacts with Ru-methylidene intermediates, forming inactive Ru complexes. This is minimized by using excess olefin to trap methylidenes .
- Thermal degradation : At >80°C, the chelating ligand dissociates, leading to Ru aggregation. Monitor reaction progress via NMR or GC-MS to halt before significant decomposition .
- Mitigation : Additives like CuCl or BHT (butylated hydroxytoluene) scavenge free phosphines and stabilize the catalyst .
Q. Can Hoveyda-Grubbs 1st Generation tolerate electron-deficient olefins in cross-metathesis?
While traditionally limited, recent studies show success with modifications:
- Solvent tuning : Dichloroethane enhances polarity, improving catalyst-substrate interaction for α,β-unsaturated carbonyls .
- Substrate activation : Pre-functionalize olefins with electron-withdrawing groups (e.g., nitro, sulfonyl) to increase electrophilicity.
- Example: Cross-metathesis of acrylonitrile derivatives achieved 60% yield using 15 mol% catalyst loading in DCE at 50°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
